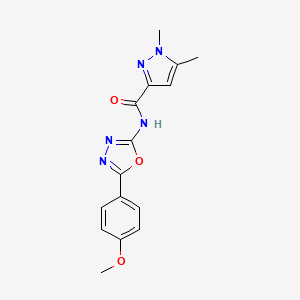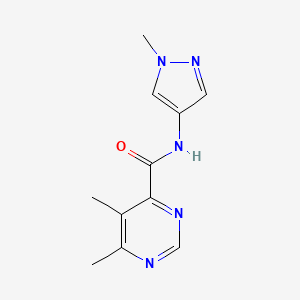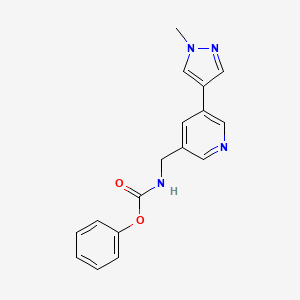
carbamato de fenilo ((5-(1-metil-1H-pirazol-4-il)piridin-3-il)metil)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates
Aplicaciones Científicas De Investigación
Phenyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate typically involves multiple steps, starting from the preparation of the pyrazole and pyridine intermediates. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 3-bromopyridine under basic conditions to form the key intermediate. This intermediate is then reacted with phenyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Mecanismo De Acción
The mechanism of action of phenyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparación Con Compuestos Similares
Phenyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate can be compared with other similar compounds, such as:
1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a thiadiazole ring.
5-(6-methoxynaphthalen-1-yl)-3-phenyl-4,5-dihydro-1H-pyrazole: Contains a naphthalene ring instead of a pyridine ring.
The uniqueness of phenyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
phenyl N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-21-12-15(11-20-21)14-7-13(8-18-10-14)9-19-17(22)23-16-5-3-2-4-6-16/h2-8,10-12H,9H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAKQGCIMUXZCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2382111.png)

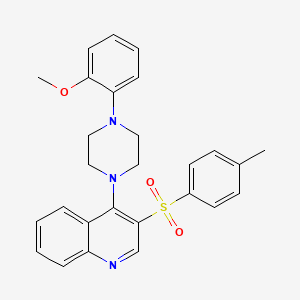
![2-(4-isopropylphenoxy)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2382117.png)
![Isopropyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2382119.png)
![(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B2382120.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2382122.png)
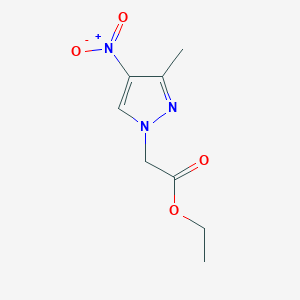
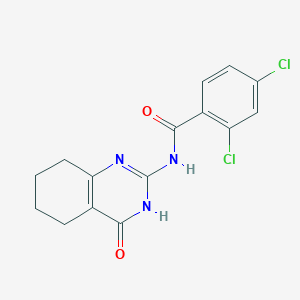
![2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine](/img/structure/B2382129.png)
![N-[4-(N-methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide](/img/structure/B2382130.png)
